molecular formula C15H12N6S2 B2958126 2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole CAS No. 1203266-87-8

2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole

Cat. No.: B2958126
CAS No.: 1203266-87-8
M. Wt: 340.42
InChI Key: LUGQEQYHUVLRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a pyridin-3-yl group at position 4. The thiazole ring, connected via a thiomethyl (-SCH2-) linker, introduces additional sulfur-based functionality. This structural architecture is common in bioactive molecules targeting enzymes such as receptor tyrosine kinases (e.g., c-Met) and cytochrome P450 isoforms . The compound’s molecular formula is C16H12N6S2, with a molecular weight of 376.43 g/mol (calculated from structural analogs in ). Its Smiles notation, Cc1nc(CSc2nnc3ccc(-c4cccnc3)nn23)cs1, highlights the spatial arrangement critical for intermolecular interactions .

Properties

IUPAC Name

2-methyl-4-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S2/c1-10-17-12(8-22-10)9-23-15-19-18-14-5-4-13(20-21(14)15)11-3-2-6-16-7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGQEQYHUVLRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its pharmacological properties, including cytotoxicity against cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring and a triazolo-pyridazine moiety. Its molecular formula is C14H14N6SC_{14}H_{14}N_6S with a molecular weight of approximately 298.37 g/mol. Key properties include:

PropertyValue
Molecular Weight298.37 g/mol
XLogP3-AA1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate that the compound exhibits moderate to significant cytotoxicity:

  • A549 Cell Line : IC50 = 1.06 ± 0.16 μM
  • MCF-7 Cell Line : IC50 = 1.23 ± 0.18 μM
  • HeLa Cell Line : IC50 = 2.73 ± 0.33 μM

These values suggest that the compound is particularly effective against lung and breast cancer cells, comparable to known chemotherapeutic agents like Foretinib, which has an IC50 of 0.090 μM against c-Met kinase .

The mechanism underlying the cytotoxic effects involves the inhibition of c-Met kinase, which plays a pivotal role in tumor growth and metastasis. The compound's binding affinity to the ATP-binding site of c-Met was confirmed through docking studies, indicating that it may act as a competitive inhibitor .

Case Studies

In one study focusing on the structure–activity relationship (SAR), various derivatives of triazolo-pyridazine were synthesized and tested for their biological activity. The introduction of specific functional groups significantly enhanced their inhibitory effects on c-Met kinase and improved cytotoxicity against cancer cell lines .

Another investigation highlighted the apoptosis-inducing properties of the compound in A549 cells, demonstrating that it not only inhibits cell proliferation but also triggers programmed cell death through late apoptosis mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyridin-3-yl C16H12N6S2 376.43 Not reported Thiazole-thiomethyl linker
2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole 3-Nitrophenyl C16H12N6O2S2 384.4 Not reported Electron-withdrawing nitro group
3-((Pyridin-4-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine p-Tolyl, pyridin-4-ylmethyl thio C18H15N7S 361.42 187–188 Triazolo-triazine core
6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methylindazol-5-yl)methyl]triazolo[4,3-b]pyridazine (Vebreltinib) Indazole-fluoro, cyclopropylpyrazole C23H18F3N9 477.44 Not reported Clinical-stage kinase inhibitor

Key Observations :

  • Electron-Donating vs.
  • Core Heterocycles : Vebreltinib () replaces the thiazole with an indazole-fluoro group, enhancing hydrophobic interactions in kinase binding pockets.
  • Melting Points : Triazolo-triazine derivatives (e.g., compound 10b in ) exhibit higher melting points (187–188°C) compared to triazolo-pyridazines, likely due to increased planarity and stacking efficiency .

Key Findings :

  • Antifungal Potential: Triazolo-triazines with alkylthio groups () inhibit lanosterol-14α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol synthesis. The target compound’s thiazole-thioether moiety may similarly disrupt fungal membranes .
  • Kinase Inhibition : Compound 10c () shows sub-100 nM activity against c-Met kinase, attributed to its pyridin-4-ylmethyl thio group’s hinge-binding capability. The target compound’s pyridin-3-yl group may adopt a distinct binding pose due to altered nitrogen orientation .
  • Clinical Relevance: Vebreltinib’s indazole-fluoro substituent confers nanomolar potency against multiple kinases, highlighting the impact of fluorine on bioavailability and target engagement .

Insights :

  • Yield Limitations : The target compound’s structural analogs () often suffer from low yields (15–37%) due to competing side reactions during thiomethylation .
  • Regioselectivity : Vebreltinib’s synthesis requires precise control over difluoromethylation and pyrazole coupling, underscoring the complexity of clinical-grade heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.